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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the suspension of the
RG7800 MOONFISH clinical trial for Spinal Muscular Atrophy (SMA). The content is structured
to address specific questions that researchers may have regarding the trial's suspension, the
underlying preclinical findings, and the implications for SMA drug development.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the suspension of the RG7800 MOONFISH trial?

The MOONFISH trial, a Phase 1b/2a study evaluating the SMN2 splicing modifier RG7800 in
patients with SMA, was voluntarily suspended in April 2015 as a precautionary measure.[1]
This decision, supported by the U.S. Food and Drug Administration (FDA) which subsequently
placed the trial on clinical hold, was triggered by an unexpected safety finding in a concurrent
long-term preclinical toxicology study.

Q2: What specific safety finding led to the trial suspension?

The critical safety finding was the observation of retinal toxicity in a 39-week toxicology study
conducted in cynomolgus monkeys.[2][3] These non-human primates were administered
RG7800 at concentrations higher than those used in the human participants of the MOONFISH
trial.[1][4] The retinal findings in the monkeys were described as nonreversible histological
changes.[2]
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Q3: Were any similar adverse events observed in the human participants of the MOONFISH
trial?

No. A comprehensive review of safety data from all patients enrolled in the MOONFISH trial
was conducted, and no drug-related safety issues, including any ophthalmologic findings, were
identified in the human participants.[4][5] At the time of the suspension, the first cohort of
patients had completed their 12-week treatment, and a second cohort had commenced dosing.

[4]

Troubleshooting Guide for Related Research

Issue: My research involves a compound structurally related to RG7800, and | am concerned
about potential off-target retinal effects.

Recommended Actions:

» Preclinical Toxicology Screening: It is crucial to conduct comprehensive long-term toxicology
studies in a relevant non-human primate model, such as the cynomolgus monkey, given their
retinal similarity to humans.

o Ophthalmologic Monitoring: Incorporate a robust battery of ophthalmologic assessments in
your preclinical studies. This should include, but not be limited to, regular funduscopic
examinations, optical coherence tomography (OCT), and electroretinography (ERG) to
detect functional and structural changes in the retina.

» Histopathology: Detailed histopathological examination of the retina from different regions
(peripheral and macular) is essential to identify any cellular-level changes, such as
photoreceptor degeneration or changes in the retinal pigment epithelium.

» Dose-Response Assessment: Carefully evaluate the dose-response relationship of any
observed toxicity to establish a no-observed-adverse-effect-level (NOAEL).

Data Summary

While specific quantitative data from the RG7800 39-week monkey toxicology study is not
publicly available, the following table summarizes the key qualitative findings that led to the
MOONFISH trial suspension.
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hold imposed by the FDA.

Experimental Protocols

Detailed protocols for the proprietary 39-week cynomolgus monkey toxicology study of RG7800
are not publicly available. However, based on standard practices for such studies, the
methodology would have likely included the following components:

Exemplar Protocol: Long-Term Toxicology Study in Cynomolgus Monkeys
o Test System: Adult, healthy cynomolgus monkeys (Macaca fascicularis).

o Group Size: Typically, an equal number of male and female animals per dose group and a
control group.

e Dosing: Daily oral administration of RG7800 at multiple dose levels (low, mid, high) and a
vehicle control for a duration of 39 weeks.

 Clinical Observations: Daily general health and behavioral observations.
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o Ophthalmology Examinations: Regular examinations by a veterinary ophthalmologist,
including indirect ophthalmoscopy and potentially more specialized imaging like OCT.

e Hematology and Clinical Chemistry: Periodic blood collection to monitor systemic toxicity.

» Necropsy and Histopathology: At the end of the study, a full necropsy would be performed,
with comprehensive microscopic examination of a wide range of tissues, with a particular
focus on the eyes. The eyes would be processed for detailed histopathological evaluation of
the retina and other ocular structures.

The MOONFISH trial (NCT02240355) was a Phase 1b/2a multicenter, randomized, double-
blind, placebo-controlled study.[6][7]

o Primary Objective: To investigate the safety and tolerability of RG7800 in SMA patients.[4]

e Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of
RG7800, including its effect on SMN protein levels.[4]

o Patient Population: Adult and pediatric patients with SMA.

e Duration: 12 weeks of treatment.

Visualizations

The following diagrams illustrate the signaling pathway of SMN2 splicing modification and the
logical workflow of the events leading to the MOONFISH trial suspension.
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Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
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Caption: Workflow of events leading to the MOONFISH trial suspension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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